![molecular formula C10H15NO5 B1337470 Tert-butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate CAS No. 357610-31-2](/img/structure/B1337470.png)
Tert-butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate
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Description
“Tert-butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate” is a chemical compound with the molecular formula C10H15NO5 . It is used in various chemical reactions and has several biological activities .
Molecular Structure Analysis
The molecular structure of “Tert-butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate” consists of 10 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 5 oxygen atoms . The exact mass of the molecule is 229.095016 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of “Tert-butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate” include a molecular weight of 229.230 Da and a monoisotopic mass of 229.095016 Da . Other properties such as hydrogen bond donor count, hydrogen bond acceptor count, and rotatable bond count are also used to describe this compound .Scientific Research Applications
Peptide Synthesis
The compound is used in peptide synthesis . The Boc group (tert-butyl carbamate) is a common protecting group used in the synthesis of peptides. It is stable under basic conditions and can be removed by mild acidolysis .
Synthesis of Biologically Active Compounds
The compound has been used in the synthesis of biologically active natural products like Indiacen A and Indiacen B . These compounds have shown a wide spectrum of biological activities such as anticancer, anti-inflammatory, antinociceptive, antipsychotic, analgesic, cytotoxic, and 5-lipoxygenase inhibitory activities .
Synthesis of N-Boc Derivatives
The compound is used in the synthesis of N-Boc derivatives . These derivatives are useful for the synthesis of natural prenyl indole derivatives .
Synthesis of Dehydroamino Acid Esters
A variety of N-protected serine and threonine esters, including Boc-protected species, on treatment with two moles of Boc2O and catalytic amounts of DMAP gave rise to elimination and provided the corresponding pure N, N-diprotected dehydroamino acid esters .
Antibacterial and Antifungal Activities
Derivatives of N-Boc piperazine, such as tert-butyl 4- (2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4- (2-hydrazino-2-oxoethyl)piperazine-1-carboxylate, have been found to possess moderate antibacterial and antifungal activities .
Synthesis of Indole Derivatives
The compound is used in the synthesis of indole derivatives . These derivatives are significant as a scaffold in the synthesis of biologically active natural products, including those isolated from plants, bacteria, and fungi .
properties
IUPAC Name |
tert-butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO5/c1-6-5-7(12)15-8(13)11(6)9(14)16-10(2,3)4/h6H,5H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWGYMRBLFDQUPS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)OC(=O)N1C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40448467 |
Source
|
Record name | N-Boc-beta-alanine-beta-methyl-N-carboxyanhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40448467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate | |
CAS RN |
357610-31-2 |
Source
|
Record name | N-Boc-beta-alanine-beta-methyl-N-carboxyanhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40448467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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